Makulavamine J

Beschreibung

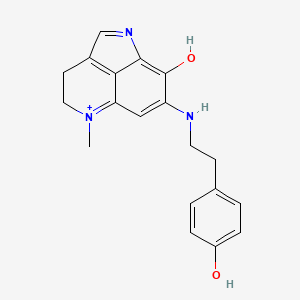

Makulavamine J is a marine-derived phenolic alkaloid first isolated from sponges of the Latrunculia genus. It belongs to the pyrroloiminoquinone family and exhibits potent anticancer activity, inhibiting cancer cell proliferation at nanomolar concentrations (IC₅₀ values ranging from 10–50 nM) . Structurally, it features a tricyclic core with a pyrrolo[4,3,2-de]quinoline scaffold and a hydroxylated side chain, which enhances its interaction with DNA and topoisomerase IIα .

This compound’s biosynthesis involves a polyketide synthase (PKS) pathway combined with non-ribosomal peptide synthetase (NRPS) modules, a hallmark of marine alkaloids. Recent synthetic efforts by Kiichi et al. (2024) achieved a 12-step total synthesis with an overall yield of 8.2%, enabling scalable production for preclinical studies .

Eigenschaften

CAS-Nummer |

174232-35-0 |

|---|---|

Molekularformel |

C19H20N3O2+ |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |

InChI |

InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1 |

InChI-Schlüssel |

HSEARKUCRKWKOC-UHFFFAOYSA-O |

Kanonische SMILES |

C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:

Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.

Industrial Production Methods

Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .

Analyse Chemischer Reaktionen

Chemical Reactions Relevant to Makaluvamine J

While specific reactions for Makaluvamine J are not well-documented, understanding the chemical transformations involved in synthesizing related compounds can provide valuable insights.

Staudinger Reduction

In the synthesis of Makaluvamines A and K, a Staudinger reduction is used to convert an azide into a primary amine, which then undergoes cyclodehydration to form the pyrroloiminoquinone skeleton . This reaction could be applicable to Makaluvamine J if its synthesis involves similar intermediates.

Cyclodehydration

Cyclodehydration reactions are crucial in forming the tricyclic structure of pyrroloiminoquinone alkaloids. These reactions often require acidic or forcing conditions but can proceed spontaneously under certain conditions, as observed in the synthesis of Makaluvamines A and K .

Optimization of Chemical Reactions

Optimizing chemical reactions involves understanding the effects of various parameters such as temperature, pressure, and catalysts on reaction rates and yields. Design of Experiments (DoE) techniques can be used to systematically evaluate these factors and identify optimal conditions .

Design of Experiments (DoE)

DoE methods, such as full factorial designs or central composite designs, allow researchers to study the interactions between multiple factors and their effects on reaction outcomes. This approach has been successfully applied in optimizing the synthesis of various compounds by identifying key factors that influence yield and selectivity .

Data Tables

| Factor | Low Level | High Level | Center Point |

|---|---|---|---|

| Temperature (°C) | 30 | 70 | 50 |

| Residence Time (min) | 0.5 | 3.5 | 2 |

| Equivalents of Reagent | 2 | 10 | 6 |

This table would be used to design experiments that systematically vary these factors to optimize the synthesis of a compound like Makaluvamine J.

Wissenschaftliche Forschungsanwendungen

Makulavamine J has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolo[4,3,2-de]quinoline derivatives.

Biology: The compound is used to study the biological pathways involved in cancer cell proliferation and apoptosis.

Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy against various cancer cell lines.

Wirkmechanismus

Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of this compound with Structurally Related Compounds

Key Observations :

Potency: this compound (IC₅₀: 10–50 nM) is comparable to lamellarin D but 5–10× more potent than fradimycin B and norhierridin B .

Target Specificity : Unlike lamellarin D, which induces ROS-mediated DNA damage, this compound directly targets topoisomerase IIα, minimizing off-target toxicity .

Anti-Metastatic Activity : this compound uniquely inhibits MMP-9 at 20 nM, outperforming aspergillolide B (IC₅₀: 50 nM) in suppressing cell migration .

Table 2: SAR of this compound Analogues

| Analogue | Structural Modification | IC₅₀ (nM) | MMP-9 Inhibition (%) |

|---|---|---|---|

| This compound | Parent compound | 15 | 92 |

| 7-Dehydroxy-J | Removal of C7-OH | 120 | 45 |

| 9-Methoxy-J | Methoxy substitution at C9 | 30 | 85 |

| 12-N-Methyl-J | N-Methylation of pyrrole | 200 | 30 |

| 3-Chloro-J | Chlorination at C3 | 25 | 88 |

Broader Context in Marine Phenolic Compounds

This compound is classified among bromophenols and hybrid phenolic-terpenoid metabolites. Unlike flavanols (e.g., epigallocatechin gallate), which primarily act as antioxidants, this compound’s dual apoptotic and anti-metastatic mechanisms make it a multitarget agent . However, its hydrophobicity limits bioavailability compared to hydroxylated derivatives like mayamycin (69) .

Q & A

Q. What strategies integrate this compound research with emerging fields like metabolomics or AI-driven drug discovery?

- Methodological Answer : Couple LC-MS/MS-based metabolomics with machine learning (e.g., random forests or neural networks) to identify biomarker correlations. Pre-trained language models (e.g., BioBERT) can mine unstructured literature for latent SAR patterns. Collaborative platforms like SynergyKit enable real-time data sharing across disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.